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Compound of Interest

Compound Name: 8-Bromoquinoline

Cat. No.: B100496 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
8-Bromoquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic

compound. Its chemical structure, featuring a bromine atom at the 8th position of the quinoline

ring, makes it a versatile intermediate in organic synthesis. This technical guide provides a

comprehensive overview of the core properties, synthesis, and applications of 8-
bromoquinoline, with a focus on its relevance to researchers in chemistry and drug discovery.

Physicochemical Properties
The fundamental physicochemical properties of 8-bromoquinoline are summarized in the

table below, providing a quick reference for experimental design and evaluation.
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Property Value Reference(s)

CAS Number 16567-18-3 [1]

Molecular Formula C₉H₆BrN [1]

Molecular Weight 208.05 g/mol

Appearance
White to light yellow crystalline

powder or liquid after melting.
[2]

Melting Point 58-59 °C [2]

Boiling Point 112-113 °C at 0.5 mmHg [2]

Density 1.594 g/mL at 25 °C [2]

Refractive Index (n²⁰/D) 1.672 [2]

Solubility

Soluble in common organic

solvents such as

dichloromethane, chloroform,

and ethyl acetate.[3] Insoluble

in water.

[4]

Storage

Store in a cool, dry, and dark

place under an inert

atmosphere.[2]

Spectroscopic Data
The following tables provide a summary of the key spectroscopic data for 8-bromoquinoline,

which are essential for its identification and characterization.

¹H NMR Spectroscopy
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 ~8.95 dd J = 4.2, 1.7

H-3 ~7.45 dd J = 8.3, 4.2

H-4 ~8.45 dd J = 8.3, 1.7

H-5 ~7.85 dd J = 7.6, 1.3

H-6 ~7.45 t J = 7.8

H-7 ~7.80 dd J = 8.0, 1.3

Note: Chemical shifts are referenced to TMS and were recorded in CDCl₃. Values are

approximate and may vary based on experimental conditions.[2]

¹³C NMR Spectroscopy
Carbon Chemical Shift (δ, ppm)

C-2 ~151.0

C-3 ~121.9

C-4 ~136.2

C-4a ~148.0

C-5 ~130.0

C-6 ~127.5

C-7 ~128.8

C-8 ~120.0

C-8a ~143.5

Note: Chemical shifts are referenced to TMS and were recorded in CDCl₃. Values are

approximate and may vary based on experimental conditions.[2]
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Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3050-3000 Medium Aromatic C-H stretch

1580-1450 Strong, multiple bands
C=C and C=N stretching

vibrations of the quinoline ring

~800 Strong C-Br stretch

~750 Strong Out-of-plane C-H bending

Note: The spectrum is characterized by the aromatic C-H and ring stretching vibrations, as well

as the prominent C-Br stretch.[5]

Mass Spectrometry (MS)
m/z Relative Intensity Assignment

207/209 High

[M]⁺ and [M+2]⁺ (molecular ion

peaks, characteristic bromine

isotope pattern)

128 Moderate
[M - Br]⁺ (loss of bromine

radical)

101 Moderate
[C₈H₅N]⁺ (further

fragmentation)

Note: The mass spectrum is distinguished by the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in

an approximate 1:1 ratio), leading to two molecular ion peaks with a difference of 2 m/z units.[1]

Experimental Protocols
Synthesis of 8-Bromoquinoline
A common and effective method for the synthesis of 8-bromoquinoline is the Skraup

synthesis, which involves the reaction of an aniline with glycerol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://dev.spectrabase.com/spectrum/1lMnsS5ntsQ
https://pubchem.ncbi.nlm.nih.gov/compound/8-Bromoquinoline
https://www.benchchem.com/product/b100496?utm_src=pdf-body
https://www.benchchem.com/product/b100496?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants
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2-Bromoaniline

Skraup Synthesis

Glycerol

Oxidizing Agent
(e.g., nitrobenzene)

H₂SO₄ (conc.)

Heat

8-Bromoquinoline
Cyclization & Dehydration

Click to download full resolution via product page

Caption: Skraup synthesis of 8-Bromoquinoline.

Procedure:[6]

In a fume hood, cautiously add concentrated sulfuric acid to a mixture of o-bromoaniline and

glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

An oxidizing agent, such as nitrobenzene or arsenic pentoxide, is added to the mixture.

The reaction mixture is heated, typically to around 130-140 °C. The reaction is exothermic

and should be controlled carefully.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b100496?utm_src=pdf-body-img
https://www.benchchem.com/product/b100496?utm_src=pdf-body
https://www.benchchem.com/pdf/The_Discovery_and_Enduring_Legacy_of_Bromoquinolines_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After the initial vigorous reaction subsides, the mixture is heated for several more hours to

ensure completion.

Upon cooling, the mixture is diluted with water and neutralized with a base (e.g., sodium

hydroxide) to precipitate the crude product.

The crude 8-bromoquinoline is then purified, typically by steam distillation followed by

recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions
8-Bromoquinoline is an excellent substrate for various palladium-catalyzed cross-coupling

reactions, which are fundamental for the construction of C-C, C-N, and C-O bonds.

This reaction is used to form a carbon-carbon bond between 8-bromoquinoline and a boronic

acid or ester.
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Reactants
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C-C Bond Formation
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Caption: Suzuki-Miyaura coupling of 8-Bromoquinoline.

General Procedure:[7][8]

To an oven-dried Schlenk tube, add 8-bromoquinoline (1.0 equiv), the arylboronic acid (1.2-

1.5 equiv), and a base such as potassium carbonate (2.0 equiv).

Seal the tube with a septum and replace the atmosphere with an inert gas (e.g., argon) by

evacuating and backfilling three times.

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive flow of the inert gas.
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Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or a mixture with water) via

syringe.

Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the progress by TLC

or GC-MS.

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g.,

ethyl acetate), and filter through a pad of celite.

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel.

This reaction enables the formation of a carbon-nitrogen bond between 8-bromoquinoline and

an amine.
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Caption: Buchwald-Hartwig amination of 8-Bromoquinoline.

General Procedure:[4][9][10][11]

In an oven-dried Schlenk tube, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2

mol%), the phosphine ligand (e.g., Xantphos or a suitable Buchwald ligand, 2-4 mol%), and

the base (e.g., sodium tert-butoxide, 1.2-1.5 equiv).
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Seal the tube, and replace the atmosphere with an inert gas.

Add 8-bromoquinoline (1.0 equiv) and the amine (1.1-1.2 equiv).

Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

Heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is

consumed, as monitored by TLC or GC-MS.

After cooling, quench the reaction with water or a saturated aqueous solution of ammonium

chloride.

Extract the product with an organic solvent, wash the combined organic layers, dry, and

concentrate.

Purify the residue by column chromatography.

Biological Activity and Signaling Pathways
Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry

due to their wide range of biological activities.[12] Bromoquinoline derivatives, in particular,

have shown significant promise as anticancer agents.

Recent studies have demonstrated that certain bromo- and cyano-substituted 8-

hydroxyquinoline derivatives can induce apoptosis in various cancer cell lines, including C6 (rat

brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[9] A key

mechanism of action for some of these compounds is the inhibition of topoisomerase I, a

crucial enzyme involved in DNA replication and repair.[6][9]

Furthermore, the broader class of quinoline derivatives has been investigated as inhibitors of

key cellular signaling pathways that are often dysregulated in cancer, such as the

PI3K/Akt/mTOR and NF-κB pathways. The PI3K/Akt/mTOR pathway is a central regulator of

cell growth, proliferation, and survival, and its inhibition is a major focus of cancer drug

development.[13][14][15][16][17] The NF-κB signaling pathway plays a critical role in

inflammation, immunity, and cell survival, and its aberrant activation is linked to various

cancers.[18][19][20][21][22]
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The following diagram illustrates a simplified representation of the canonical NF-κB signaling

pathway, a potential target for quinoline-based inhibitors.

Caption: Inhibition of the NF-κB signaling pathway by quinoline derivatives.

Conclusion
8-Bromoquinoline is a valuable and versatile building block in organic synthesis, offering a

gateway to a wide array of functionalized quinoline derivatives. Its utility in palladium-catalyzed

cross-coupling reactions makes it a key intermediate for the synthesis of complex molecules

with potential applications in medicinal chemistry and materials science. The demonstrated

biological activities of bromoquinoline derivatives, particularly in the context of cancer,

underscore the importance of this scaffold in drug discovery and development. This technical

guide serves as a foundational resource for researchers looking to harness the potential of 8-
bromoquinoline in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/product/b100496?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

